4-Methyl-2-piperazin-1-yl-quinoline
Overview
Description
4-Methyl-2-piperazin-1-yl-quinoline is a heterocyclic compound that features a quinoline core substituted with a piperazine ring at the 2-position and a methyl group at the 4-position.
Mechanism of Action
Target of Action
4-Methyl-2-piperazin-1-yl-quinoline is a complex compound with potential therapeutic applications. and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These targets play crucial roles in DNA replication and angiogenesis, respectively.
Mode of Action
For instance, inhibition of DNA Gyrase A can interfere with DNA replication, while inhibition of VEGFR-2 can disrupt angiogenesis .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes and proteins
Cellular Effects
Some quinoline derivatives have been found to have antimicrobial and antituberculosis properties
Molecular Mechanism
It has been suggested that quinoline derivatives may inhibit the haem detoxification pathway of the Plasmodium falciparum parasite
Metabolic Pathways
It is known that quinoline derivatives are extensively metabolized by cytochrome P450 3A4
Transport and Distribution
Some quinoline derivatives have been found to accumulate in mouse macrophages
Subcellular Localization
Some quinoline derivatives have been found to localize in the soluble fraction of cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-piperazin-1-yl-quinoline typically involves the reaction of piperazine with 2-chloroquinoline derivatives. One common method includes the nucleophilic substitution reaction where piperazine displaces a halogen atom (usually chlorine) on the quinoline ring. The reaction is generally carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-piperazin-1-yl-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the quinoline ring can be replaced by other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
4-Methyl-2-piperazin-1-yl-quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antitumor, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-piperazin-1-yl-quinoline derivatives: Compounds with similar structures but different substituents on the quinoline or piperazine rings.
Quinoline derivatives: Compounds like 2-methylquinoline and 4-chloroquinoline, which share the quinoline core but differ in substituents.
Piperazine derivatives: Compounds such as 1-methylpiperazine and 1-phenylpiperazine, which have the piperazine ring but different substituents
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperazine and quinoline moieties in a single molecule allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-methyl-2-piperazin-1-ylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-11-10-14(17-8-6-15-7-9-17)16-13-5-3-2-4-12(11)13/h2-5,10,15H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRABWZMGNEZJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344673 | |
Record name | 4-Methyl-2-piperazin-1-yl-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644626 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
50693-78-2 | |
Record name | 4-Methyl-2-piperazin-1-yl-quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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